molecular formula C17H19N3O B2459382 N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide CAS No. 1428025-30-2

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide

Cat. No. B2459382
CAS RN: 1428025-30-2
M. Wt: 281.359
InChI Key: MDNDVPPICTYSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide, also known as CPP-55, is a synthetic cannabinoid compound that has been extensively studied for its potential medical applications. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a wide range of physiological processes.

Mechanism of Action

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide exerts its effects by binding to and activating the cannabinoid receptors, which are found throughout the body. These receptors are involved in a wide range of physiological processes, including pain perception, inflammation, mood regulation, and appetite control. By activating these receptors, N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide can modulate these processes and produce a variety of effects.
Biochemical and physiological effects:
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, increase appetite, and modulate mood and behavior. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide is a potent and selective agonist of the cannabinoid receptors, and has been extensively studied in animal models. Its advantages include its potent analgesic and anti-inflammatory effects, as well as its potential use in the treatment of neurological disorders. However, its limitations include its potential for abuse and dependence, as well as its potential for side effects such as sedation and cognitive impairment.

Future Directions

There are many potential future directions for research on N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide and other synthetic cannabinoids. These include further studies on their potential medical applications, as well as studies on their mechanisms of action and potential side effects. Additionally, there is a need for further research on the safety and efficacy of these compounds, particularly in human subjects. Overall, the potential medical applications of synthetic cannabinoids such as N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide are vast, and further research is needed to fully explore their potential.

Synthesis Methods

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of cyclopentanone with malononitrile, followed by the addition of indole-3-carboxaldehyde and propanoic acid. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide has been studied extensively for its potential medical applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been studied for its potential use in the treatment of epilepsy, anxiety, and depression.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-12-17(9-3-4-10-17)20-16(21)8-7-13-11-19-15-6-2-1-5-14(13)15/h1-2,5-6,11,19H,3-4,7-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNDVPPICTYSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.